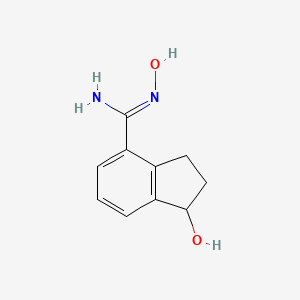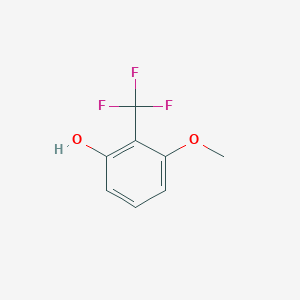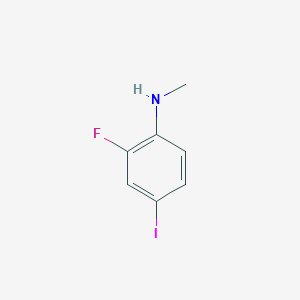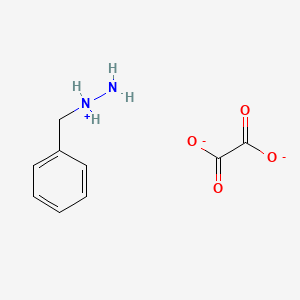
Phosphonic acid, ethyl-, dibutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, ethyl-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is widely used in various fields due to its unique chemical properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phosphonic acid, ethyl-, dibutyl ester can be synthesized through the esterification of phosphonic acid with ethanol and dibutyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the ester is separated from the reaction mixture through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Phosphonic acid, ethyl-, dibutyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed to phosphonic acid and the corresponding alcohols (ethanol and dibutyl alcohol) using water and an acid or base catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the ester to form phosphonic acid derivatives.
Substitution: The ester can undergo substitution reactions with nucleophiles, leading to the formation of various phosphonate derivatives.
Major Products:
Hydrolysis: Phosphonic acid and ethanol, dibutyl alcohol.
Oxidation: Phosphonic acid derivatives.
Substitution: Various phosphonate derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, ethyl-, dibutyl ester has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate compounds.
Biology: The compound is utilized in the study of enzyme inhibition and as a probe for understanding biological phosphorus metabolism.
Industry: The ester is used in the production of flame retardants, plasticizers, and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of phosphonic acid, ethyl-, dibutyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Diethyl phosphonate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl phosphonate: Contains methyl groups instead of butyl groups.
Diphenyl phosphonate: Contains phenyl groups instead of butyl groups.
Uniqueness: Phosphonic acid, ethyl-, dibutyl ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity. The presence of butyl groups makes it more hydrophobic compared to its ethyl and methyl counterparts, influencing its solubility and interaction with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
2404-58-2 |
|---|---|
Molekularformel |
C10H23O3P |
Molekulargewicht |
222.26 g/mol |
IUPAC-Name |
1-[butoxy(ethyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C10H23O3P/c1-4-7-9-12-14(11,6-3)13-10-8-5-2/h4-10H2,1-3H3 |
InChI-Schlüssel |
SBRBXWIDHBSVPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(CC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl N-{3-[(methanesulfonyloxy)methyl]cyclopentyl}carbamate](/img/structure/B15093251.png)

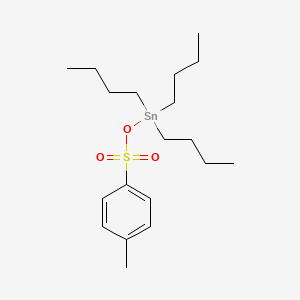
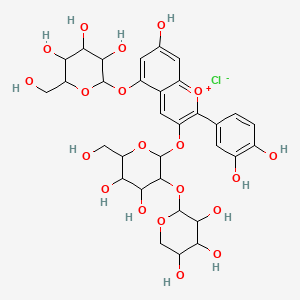
![tert-butyl (6S,9aS)-6-methyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine-2-carboxylate](/img/structure/B15093264.png)
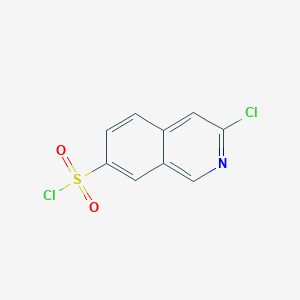
![(5-Chloro-thiazolo[5,4-b]pyridin-2-yl)-carbamic acid tert-butyl ester](/img/structure/B15093267.png)
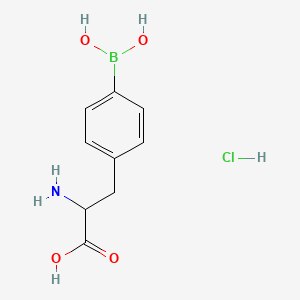
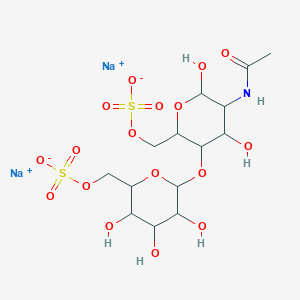
![7-Bromo-6-methyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B15093293.png)
